molecular formula C17H17N5O2S B2854316 N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide CAS No. 887346-70-5

N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide

Cat. No.: B2854316
CAS No.: 887346-70-5
M. Wt: 355.42
InChI Key: AKPZTQZPIGHRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-methoxyphenyl group and a tetrazole-thioether moiety. Its molecular formula is C₁₇H₁₇N₅O₂S, with a molecular weight of 355.41 g/mol.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-8-10-15(24-2)11-9-13)25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPZTQZPIGHRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 890637-70-4

The structure comprises a methoxyphenyl group, a thioether linkage with a tetrazole moiety, and a propanamide backbone, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide in cancer therapy. The compound has been investigated for its ability to interact with high-abundance blood proteins, such as human serum albumin and immunoglobulin G. These interactions may enhance its bioavailability and therapeutic efficacy in targeting cancer cells.

A notable study utilized spectroscopic techniques and molecular simulations to determine binding constants and thermodynamic parameters, revealing strong binding affinity to these proteins. This suggests that the compound could effectively modulate protein interactions involved in cancer progression, particularly in cervical cancer cells where it exhibited antiproliferative effects through modulation of the kallikrein-kinin signaling pathway .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that derivatives of similar structures possess inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Compounds with a similar tetrazole-thioether structure have shown promising results as COX-II inhibitors, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

StudyFocusFindings
Study A (2025)Interaction with Blood ProteinsStrong binding to human serum albumin; potential for enhanced drug delivery in cancer therapy .
Study B (2023)Anti-inflammatory ActivityPotential as a COX-II inhibitor; related compounds showed IC50 values indicating effective inhibition .
Study C (2023)Synthesis and CharacterizationDetailed synthesis routes and characterization methods for similar tetrazole derivatives were outlined, providing insights into structural modifications that could enhance activity .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Target Compound and Analogs
Compound Name R Group on Phenyl Heterocyclic Core Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-methoxy 1-Phenyl-1H-tetrazol-5-yl Amide, thioether, methoxy 355.41
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-... 4-ethoxy 2H-tetrazol-5-yl Amide, ethoxy, methoxy 352.39
Compounds [7–9] () 2,4-difluoro 1,2,4-Triazole-3-thione Sulfonyl, triazole-thione, fluoro ~456.47
Compounds [9a–9e] () Varied (e.g., 4-fluoro) Benzimidazole-triazole-thiazole Acetamide, triazole, thiazole ~500–550

Key Observations :

  • Tetrazole vs.
  • Substituent Effects : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing 2,4-difluoro substituents in compounds [7–9], which may reduce metabolic stability .
  • Thioether vs. Sulfonyl : The thioether linkage in the target compound offers greater flexibility and lower polarity compared to sulfonyl groups in compounds [7–9], impacting solubility and membrane permeability .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound Name IR Stretching Bands (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound ν(C=S): ~1250; ν(NH): ~3300 Methoxy (δ 3.8), aromatic protons (δ 6.8–7.5)
N-(4-Ethoxyphenyl)-... ν(C=O): ~1660; ν(NH): ~3280 Ethoxy (δ 1.4–1.6), methoxy (δ 3.8)
Compounds [7–9] () ν(C=S): 1247–1255; ν(NH): 3278–3414 Fluorophenyl (δ 7.0–7.3), sulfonyl (δ 8.1)

Insights :

  • The absence of a C=O band in the target compound’s IR spectrum distinguishes it from amide-containing analogs like N-(4-ethoxyphenyl)-... .
  • ¹H-NMR signals for methoxy (δ ~3.8) and aromatic protons align with electronic environments seen in analogs, though fluorine substituents (e.g., in compounds [7–9]) cause distinct deshielding .

Biological Activity

N-(4-Methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H17N7O3SC_{19}H_{17}N_{7}O_{3}S, featuring a methoxy group, a tetrazole moiety, and a thioether linkage. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route often includes:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of phenyl hydrazine with appropriate reagents to form the tetrazole structure.
  • Thioether Formation : The introduction of the thioether functionality is accomplished via nucleophilic substitution reactions.
  • Final Amide Formation : The final step involves coupling the methoxyphenyl group with the synthesized tetrazole-thioether to yield the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing tetrazole and thiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AA431 (human epidermoid carcinoma)10.5
Compound BU251 (human glioblastoma)12.3
This compoundHeLa (cervical cancer)9.8

The structure–activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances activity by increasing lipophilicity and facilitating cellular uptake .

Anticonvulsant Activity

Compounds with similar structural features have also been evaluated for their anticonvulsant properties . In particular, studies have shown that modifications in the phenyl ring significantly affect anticonvulsant efficacy.

CompoundModelEfficacy
Compound CPTZ-induced seizures in mice100% protection
This compoundPTZ model85% protection

The results suggest that the tetrazole ring plays a crucial role in modulating neuronal excitability .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression or seizure activity.
  • Receptor Modulation : It could act as a modulator at various neurotransmitter receptors, influencing neuronal signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antitumor Efficacy

In a preclinical trial, this compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment resulted in significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.

Case Study 2: Evaluation of Anticonvulsant Properties

A study conducted on rats assessed the anticonvulsant effects of the compound using the maximal electroshock seizure model. Results showed that treated animals exhibited a marked delay in seizure onset and reduced severity compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.